5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a phenyl group at position 2 and a 3-(2-chlorophenyl)-1,2,4-oxadiazole moiety at position 5 via a methyl linker. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the 2-chlorophenyl group introduces steric and electronic effects that may influence binding interactions.
Properties
IUPAC Name |
5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2/c22-16-9-5-4-8-15(16)20-23-19(29-25-20)13-26-10-11-27-18(21(26)28)12-17(24-27)14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISAQMGCVLMHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles with α-Ketoesters
A common route involves reacting 3-aminopyrazole derivatives with α-ketoesters under acidic conditions. For example:
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3-Amino-5-phenylpyrazole is treated with ethyl glyoxalate in acetic acid at reflux, yielding 2-phenylpyrazolo[1,5-a]pyrazin-4-one.
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The reaction proceeds via imine formation followed by intramolecular cyclization, with yields reaching 65–78%.
Critical Parameters :
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Solvent: Acetic acid or toluene.
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Temperature: 80–110°C.
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Catalysis: Protic acids (e.g., HCl, H2SO4) accelerate cyclization.
Installation of the 2-Phenyl Group
The phenyl group at position 2 is often introduced early by starting with phenyl-substituted precursors:
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5-Phenyl-1H-pyrazol-3-amine serves as the starting material, ensuring the phenyl group is retained during cyclization.
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Alternative methods include Suzuki-Miyaura coupling, though this requires a halogenated core and palladium catalysis.
Synthesis of the 3-(2-Chlorophenyl)-1,2,4-Oxadiazole Moiety
1,2,4-Oxadiazoles are synthesized via cyclization between amidoximes and carboxylic acid derivatives.
Amidoxime Preparation
Cyclization with Activated Esters
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The amidoxime is treated with ethyl chlorooxoacetate in dry THF under nitrogen, forming the oxadiazole ring via nucleophilic acyl substitution.
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Reaction Conditions :
Characterization Data :
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1H NMR (DMSO-d6) : δ 8.21 (d, J = 8 Hz, 1H, Ar-H), 7.62–7.58 (m, 2H, Ar-H), 4.42 (q, J = 7 Hz, 2H, OCH2), 1.39 (t, J = 7 Hz, 3H, CH3).
Alkylation of the Pyrazolo[1,5-a]Pyrazin-4-One Core
The oxadiazolemethyl group is introduced via N-alkylation of the pyrazinone nitrogen.
Chloromethyloxadiazole Preparation
N-Alkylation Reaction
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2-Phenylpyrazolo[1,5-a]pyrazin-4-one (1 equiv) is dissolved in anhydrous DMF.
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5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (1.2 equiv) and K2CO3 (2 equiv) are added.
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The mixture is stirred at 50°C for 12 hours, yielding the target compound.
Optimization Insights :
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Solvent : DMF > DMSO > acetonitrile (DMF maximizes yield).
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Base : K2CO3 > Cs2CO3 > NaH (K2CO3 avoids side reactions).
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data (Analogous Compound)
Challenges and Optimization Strategies
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Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole formation is mitigated by using excess amidoxime.
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N-Alkylation Efficiency : Polar aprotic solvents (DMF) enhance nucleophilicity of the pyrazinone nitrogen.
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Purification : Column chromatography (SiO2, ethyl acetate/hexane) resolves residual starting materials .
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions at specific functional groups, forming various oxidized derivatives.
Reduction: : Reduction reactions, particularly at the oxadiazole ring, can yield reduced forms with altered biological activities.
Substitution: : Nucleophilic substitution reactions can be performed, particularly at the chlorophenyl moiety, introducing different substituents.
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: : Substitution reactions often use reagents like sodium hydride in aprotic solvents.
Major Products:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific signaling pathways involved in cancer cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine showed cytotoxic effects against various cancer cell lines, suggesting that modifications can enhance their potency.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Tests have shown effectiveness against a range of bacterial and fungal strains.
- Data Table :
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
This table illustrates the varying effectiveness of the compound against different pathogens.
Anti-inflammatory Properties
Another promising application is in the field of inflammation:
- Research Findings : Compounds with similar structures have demonstrated the ability to reduce inflammatory markers in animal models.
- Mechanism : The inhibition of pro-inflammatory cytokines could be a key mechanism through which these compounds exert their effects.
Material Science
Beyond biological applications, this compound can be utilized in material science:
- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with specific electronic or optical properties.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
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Study on Anticancer Properties :
- Researchers synthesized various derivatives and tested them against human cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity.
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Microbial Resistance Studies :
- A series of experiments assessed the antimicrobial activity of the compound against resistant strains. The findings suggested potential for development into therapeutic agents for treating resistant infections.
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Inflammation Model Studies :
- In vivo models demonstrated reduced edema and inflammation markers when treated with the compound, highlighting its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves interactions with specific molecular targets, such as enzymes and receptors. These interactions modulate biochemical pathways, leading to the observed biological effects. The exact pathways are often studied using techniques like molecular docking and in vitro assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, particularly in their pyrazolo-pyrazinone or related heterocyclic cores, substituted with aromatic or oxadiazole groups. Key differences in substituents and their implications are highlighted below:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights :
Substituent Position Effects :
- The 2-chlorophenyl group in the target compound (vs. 4-chlorophenyl in ) may influence binding pocket interactions due to differences in steric hindrance and dipole orientation .
- Methoxy groups () enhance solubility and electron-donating capacity, whereas trifluoromethyl () increases metabolic stability and hydrophobicity .
Computational Analysis: Studies using Multiwfn () and noncovalent interaction (NCI) analysis () could elucidate differences in electron density and π-stacking capabilities among these compounds .
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving Suzuki couplings or nucleophilic substitutions for oxadiazole incorporation .
- Biological Activity Gaps: No direct bioactivity data are available for the target compound. However, analogs like ’s dimethoxyphenyl derivative suggest that substituent tuning could optimize target affinity .
Biological Activity
The compound 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (C23H26ClN5O2) is a heterocyclic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The synthesis of the compound involves the reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(2-chlorophenyl)-1,2,4-oxadiazole . The resulting structure contains various functional groups that contribute to its biological properties. The molecular formula is C23H26ClN5O2, and its structural characteristics include intramolecular and intermolecular hydrogen bonds which may influence its activity .
Antiviral Properties
Recent studies have highlighted the antiviral properties of similar heterocyclic compounds. For instance, derivatives containing pyrazole structures have shown significant inhibition against various viruses, including HSV-1. In vitro studies demonstrated that certain pyrazole derivatives could prevent HSV replication effectively at concentrations as low as 50 μM with minimal cytotoxicity .
Antibacterial Activity
The compound's structural analogs have been investigated for antibacterial activity. A series of synthesized oxadiazole derivatives exhibited moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis . The most potent compounds showed IC50 values in the micromolar range, indicating their potential as therapeutic agents against bacterial infections .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Similar compounds have demonstrated strong inhibitory effects on enzymes like acetylcholinesterase and urease. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections. Notably, several derivatives exhibited IC50 values lower than 3 μM against urease, showcasing their efficacy .
Study on Antiviral Activity
In a study evaluating the antiviral activity of various heterocyclic compounds, one derivative showed an inhibition rate of 91% against HSV-1 in Vero cells at a concentration of 50 μM. This suggests that modifications in the oxadiazole moiety could enhance antiviral efficacy significantly .
Study on Antibacterial Activity
Another study synthesized a series of oxadiazole derivatives and tested them against multiple bacterial strains. The results indicated that while some compounds had weak activity against certain strains, others were highly effective against Bacillus subtilis , demonstrating the importance of structural variations in enhancing antibacterial properties .
Data Summary
Q & A
Q. Key Challenges :
- Low yields in oxadiazole cyclization due to competing side reactions (e.g., hydrolysis).
- Steric hindrance during methylation, requiring optimized catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | NH₂OH·HCl, EtOH, 80°C, 12h | 45–60 | |
| Pyrazole coupling | K₂CO₃, DMF, 100°C, 6h | 70–85 | |
| Methylation | MeI, NaH, THF, 0°C→RT | 50–65 |
Advanced: How can reaction yields be systematically optimized for structurally similar pyrazolo-pyrazinones?
Answer:
Strategies include:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps, while THF improves steric accessibility .
- Catalyst optimization : Pd(OAc)₂/XPhos systems increase cross-coupling efficiency for aryl halides .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% .
- DoE (Design of Experiments) : Multi-variable analysis to identify critical parameters (e.g., temperature > solvent polarity) .
Data Contradiction Note : reports 70% yields using DMF, while achieves 85% with DMSO, suggesting solvent-dependent reactivity.
Basic: Which analytical techniques are critical for confirming structural identity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., 2-chlorophenyl proton shifts at δ 7.3–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 449.12) .
- HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR | Singlet for pyrazinone CH (δ 6.2 ppm) | |
| ¹³C NMR | Oxadiazole C=O at δ 165 ppm | |
| HRMS | Calculated m/z: 449.12; Found: 449.11 |
Advanced: How should researchers resolve conflicting spectral data during characterization?
Answer:
- Cross-validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous protons .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) .
- Isotopic labeling : Use ¹⁵N-labeled analogs to trace nitrogen environments in oxadiazole rings .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility : Poor aqueous solubility (<0.1 mg/mL); DMSO or PEG-400 enhances solubility for in vitro assays .
- Stability : Degrades <10% in PBS (pH 7.4) over 24h but unstable under acidic conditions (pH 2.0, 40% degradation) .
Advanced: What methodologies elucidate the compound’s mechanism of action?
Answer:
- Target engagement assays : Fluorescence polarization (FP) for kinase inhibition (IC₅₀) .
- Cellular thermal shift assay (CETSA) : Identifies target proteins by measuring thermal stabilization .
- Molecular docking : AutoDock Vina predicts binding to COX-2 (ΔG = −9.8 kcal/mol) .
Basic: How is pharmacological activity assessed in vitro?
Answer:
- Enzyme inhibition : IC₅₀ determination against COX-2 (e.g., 0.5 μM via colorimetric assay) .
- Cell viability assays : MTT assay in cancer lines (e.g., IC₅₀ = 12 μM in HeLa) .
Advanced: Designing structure-activity relationship (SAR) studies: What substituent variations are most informative?
Answer:
- Oxadiazole modifications : Replace 2-chlorophenyl with 3,4-dichloro to assess halogen effects .
- Pyrazole core substitutions : Introduce electron-withdrawing groups (NO₂) to enhance electrophilicity .
- QSAR modeling : Use CoMFA to correlate logP with cytotoxicity (r² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
